N-butyl-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

N-butyl-2-nitrobenzenesulfonamide is a chemical compound that is related to a family of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an aromatic ring and an amine group. This compound is structurally similar to other nitrobenzenesulfonamides, which have been studied for various applications, including the synthesis of nitrogenous heterocycles and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamides typically involves the sulfonylation of amines with nitrobenzenesulfonyl chlorides, followed by alkylation with different electrophiles. For example, polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides are prepared from resin-bound amines and then used to synthesize 2-aryl-3-alkylamino-1H-indoles through base-mediated C-arylation reactions . Similarly, N-benzyl-2-nitrobenzenesulfonamides can undergo intramolecular arylation to yield benzhydrylamines, which are precursors to various heterocycles . N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones . These methods demonstrate the versatility of nitrobenzenesulfonamides in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides have been studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and the molecular conformation of these compounds .

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions, including alkylation and arylation, which are key steps in the synthesis of secondary amines and other nitrogen-containing heterocycles. The presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions . Additionally, the nitrobenzenesulfonyl group can be cleaved from aliphatic amines under reductive conditions, as demonstrated by the cathodic cleavage in N,N-dimethylformamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butylbenzenesulfonamide (NBBS), a compound structurally similar to N-butyl-2-nitrobenzenesulfonamide, have been investigated in various studies. NBBS is a plasticizer that has been detected in the environment, suggesting potential human exposure. It has been shown to be well-absorbed and extensively excreted in urine and feces in rodents, with oxidative metabolites predominating . The neurotoxicity of NBBS has also been evaluated, with no evidence of neurotoxicity found within a 4-week exposure regimen in rats . These studies provide a basis for understanding the behavior of similar compounds in biological systems.

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Organic & Biomolecular Chemistry .

- Summary of the Application : Sulfonimidates are organosulfur compounds that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Methods of Application or Experimental Procedures : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent . Furthermore, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Safety And Hazards

N-butyl-2-nitrobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Eigenschaften

IUPAC Name |

N-butyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFAPXHHSJMZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

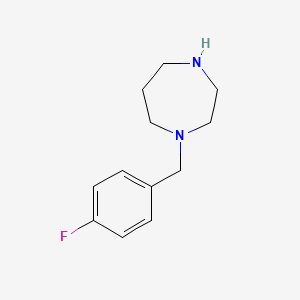

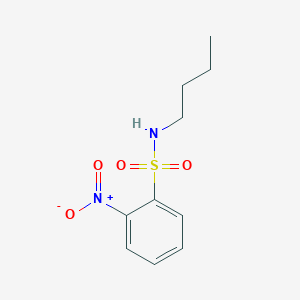

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385486 | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-nitrobenzenesulfonamide | |

CAS RN |

89840-64-2 | |

| Record name | N-Butyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)